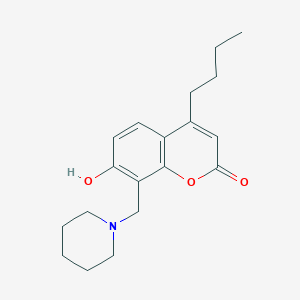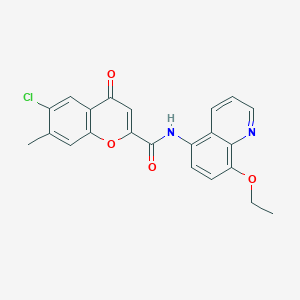![molecular formula C17H15N3O3 B11312981 N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide](/img/structure/B11312981.png)
N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3-metilfenil)-1,2,4-oxadiazol-3-il]-2-fenoxiacetamida es un compuesto que pertenece a la clase de los oxadiazoles, que son compuestos heterocíclicos que contienen un átomo de oxígeno y dos átomos de nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
La síntesis de N-[5-(3-metilfenil)-1,2,4-oxadiazol-3-il]-2-fenoxiacetamida típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común implica la reacción de 3-metilbenzonitrilo con hidroxilamina para formar un intermedio de amidoxima. Este intermedio luego se hace reaccionar con cloruro de fenoxiacetilo en presencia de una base como trietilamina para producir el compuesto oxadiazol deseado . Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala, incluido el uso de reactores de flujo continuo y sistemas de síntesis automatizados para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
N-[5-(3-metilfenil)-1,2,4-oxadiazol-3-il]-2-fenoxiacetamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como hidruro de litio y aluminio, lo que resulta en la formación de derivados reducidos.
Sustitución: El anillo oxadiazol puede sufrir reacciones de sustitución con electrófilos o nucleófilos, dependiendo de las condiciones de reacción.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Mecanismo De Acción
El mecanismo de acción de N-[5-(3-metilfenil)-1,2,4-oxadiazol-3-il]-2-fenoxiacetamida implica su interacción con dianas moleculares específicas. En los sistemas biológicos, puede inhibir la actividad de ciertas enzimas o interferir con los procesos celulares al unirse a receptores o proteínas específicas. Las vías y dianas exactas pueden variar según la aplicación específica y el sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
N-[5-(3-metilfenil)-1,2,4-oxadiazol-3-il]-2-fenoxiacetamida se puede comparar con otros derivados de oxadiazol, como:
2-Amino-5-(2-metilfenil)-1,3,4-oxadiazol: Conocido por sus propiedades antimicrobianas.
5-(4-Clorofenil)-1,3,4-tiadiazol-2-sulfonamida: Exhibe actividad antiviral.
N-{[3-(2-metilfenil)-1,2,4-oxadiazol-5-il]metil}benzamida: Utilizado en diversas síntesis químicas.
La singularidad de N-[5-(3-metilfenil)-1,2,4-oxadiazol-3-il]-2-fenoxiacetamida radica en su patrón de sustitución específico y las propiedades resultantes, que lo hacen adecuado para una amplia gama de aplicaciones.
Propiedades
Fórmula molecular |
C17H15N3O3 |
|---|---|
Peso molecular |
309.32 g/mol |
Nombre IUPAC |
N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C17H15N3O3/c1-12-6-5-7-13(10-12)16-19-17(20-23-16)18-15(21)11-22-14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,18,20,21) |
Clave InChI |
ZZPWPNMEJITWIB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11312903.png)
![7,8-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide](/img/structure/B11312904.png)
![N-(4-methylphenyl)-2-[4-(4-methyl-3-sulfamoylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]propanamide](/img/structure/B11312905.png)
![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11312911.png)
![N-[4-(diethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11312916.png)
![N-(4-{3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-hydroxy-2-imino-2,5-dihydro-1H-pyrrol-1-yl}phenyl)acetamide](/img/structure/B11312917.png)

![ethyl 3-{5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-oxo-2,3-dihydro-1H-pyrrol-1-yl}benzoate](/img/structure/B11312926.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312937.png)

![7,8-Dimethyl-N-[2-(morpholin-4-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11312944.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11312953.png)
![2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B11312958.png)
![2-(3-methylphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B11312974.png)
